Bicyclo[4.1.0]heptan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
bicyclo[4.1.0]heptan-1-amine |
InChI |
InChI=1S/C7H13N/c8-7-4-2-1-3-6(7)5-7/h6H,1-5,8H2 |
InChI Key |
UDJSTQSIBVOCMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC2C1)N |
Origin of Product |
United States |
Stereochemical Aspects and Conformational Analysis of Bicyclo 4.1.0 Heptan 1 Amine
Absolute and Relative Configuration Determination in Bicyclo[4.1.0]heptan-1-amine
The determination of the absolute and relative configuration of stereocenters in molecules like this compound is crucial for understanding their chemical and biological properties. Various analytical techniques are employed to elucidate the precise three-dimensional arrangement of atoms.
For the bicyclo[4.1.0]heptane framework, the fusion of the cyclopropane (B1198618) and cyclohexane (B81311) rings can be either cis or trans. In smaller ring systems like this, the cis fusion is generally more stable due to reduced ring strain. The relative configuration of substituents on the bicyclo[4.1.0]heptane ring is often determined using Nuclear Magnetic Resonance (NMR) spectroscopy. Parameters such as chemical shifts and coupling constants provide valuable information about the spatial relationships between different protons in the molecule.
For the definitive determination of the absolute configuration of chiral centers, X-ray crystallography is the most reliable method. This technique provides a detailed three-dimensional map of electron density within a single crystal of the compound, allowing for the unambiguous assignment of the stereochemistry at each chiral center. For instance, in a related system, the absolute configuration of the R,R-enantiomer of trans-1-amino-2-dimethylaminocyclohexane, which can be synthesized from a bicyclo[4.1.0]heptane precursor, was confirmed by X-ray single crystal diffraction of a copper complex.
Table 1: Spectroscopic and Crystallographic Methods for Stereochemical Analysis
| Method | Information Provided |
| NMR Spectroscopy | Relative configuration, conformational preferences. |
| X-ray Crystallography | Absolute and relative configuration, bond lengths, bond angles, and solid-state conformation. |
| Circular Dichroism (CD) | Can be used to determine the absolute configuration of chiral molecules by comparing experimental spectra with theoretical calculations. |
Conformational Preferences and Dynamics
The conformation of this compound is dictated by the inherent puckering of the six-membered ring and the influence of the fused cyclopropane and the C1-amino group.
The cyclohexane ring in the bicyclo[4.1.0]heptane system is not a perfect chair as seen in unsubstituted cyclohexane. The fusion of the cyclopropane ring forces the six-membered ring into a more flattened or distorted conformation. Theoretical studies on related bicyclo[3.1.0]hexane systems show that the five-membered ring has an asymmetric potential energy function for ring-puckering, with a minimum energy conformation where the larger ring is puckered in the same direction as the fused three-membered ring. A similar principle applies to the bicyclo[4.1.0]heptane system, where the cyclohexane ring will adopt a conformation that minimizes steric interactions with the cyclopropane ring. The cis-fused bicyclo[4.1.0]heptane is conformationally locked and does not undergo the typical chair-flip inversion seen in monosubstituted cyclohexanes. The energy barrier for the inversion of the six-membered ring is significantly high due to the constraints imposed by the fused cyclopropane.
Diastereoselective and Enantioselective Outcomes in Reactions
The stereochemistry of this compound and its derivatives plays a critical role in directing the outcomes of chemical reactions, leading to the formation of specific diastereomers or enantiomers.
The synthesis of enantiomerically pure or enriched this compound and its derivatives often relies on stereoselective reactions. Asymmetric synthesis strategies are employed to control the formation of the chiral centers in the molecule. This can involve the use of chiral catalysts, chiral auxiliaries, or starting from enantiomerically pure precursors.
For instance, the desymmetrization of meso-bicyclo[4.1.0]heptane derivatives is a powerful strategy for accessing enantioenriched products. Catalytic enantioselective desymmetrization can be achieved through various methods, although many known methods for bicyclo[4.1.0]heptane systems proceed with the opening of the cyclopropane ring. However, ring-retentive desymmetrization methods are also being developed.
The synthesis of related bicyclo[4.1.0]heptane derivatives often involves diastereoselective reactions such as allylic oxidation and hydroboration, where the existing stereocenters in the molecule direct the approach of the reagents to form a specific diastereomer.
Table 2: Examples of Stereocontrolled Reactions in Bicyclo[4.1.0]heptane Systems
| Reaction Type | Stereochemical Outcome |
| Catalytic Enantioselective Desymmetrization | Access to enantioenriched bicyclo[4.1.0]heptane derivatives. |
| Diastereoselective Allylic Oxidation | Formation of specific diastereomers by directing the oxidant to one face of the molecule. |
| Diastereoselective Hydroboration-Oxidation | Controlled installation of a hydroxyl group with a specific stereochemistry. |
| Nucleophilic Ring-Opening of Aziridines | The reaction of 7-azabicyclo[4.1.0]heptane with nucleophiles can proceed with high stereoselectivity to yield trans-substituted cyclohexanes. |
The fixed stereochemistry of the bicyclo[4.1.0]heptane core significantly influences its reactivity. The rigid conformation exposes certain faces of the molecule to chemical attack while shielding others. For example, in reactions involving the cyclopropane ring, the approach of a reagent can be sterically hindered by the cyclohexane ring, leading to preferential attack from the less hindered face.
In dihalocarbene insertion reactions with bicyclo[4.1.0]heptane, the predominant isomers formed result from insertion into the endo C-H bonds alpha to the three-membered ring, a selectivity attributed to orbital overlap considerations. The stereochemistry of the bicyclic system dictates which C-H bonds are more accessible and electronically favored for reaction.
Furthermore, the relative configuration of substituents on the bicyclo[4.1.0]heptane ring can have a profound impact on the molecule's biological activity. For example, in substituted bicyclo[4.1.0]heptane-7-carboxylic acid amides, the relative configuration of the stereogenic centers is of great importance for their flavor properties.
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to Bicyclo 4.1.0 Heptan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. For Bicyclo[4.1.0]heptan-1-amine, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.
To fully delineate the complex spin systems within the bicyclic framework of this compound, a suite of 2D NMR experiments is employed. These experiments provide correlational data that reveal through-bond and through-space connectivities between nuclei.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment is fundamental for identifying proton-proton coupling networks. For this compound, COSY spectra would reveal correlations between geminal and vicinal protons, allowing for the tracing of the cyclohexane (B81311) ring protons and their relationship with the cyclopropyl (B3062369) protons.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. It is invaluable for assigning the carbon resonances of the this compound skeleton by linking them to their corresponding, and often more easily assigned, proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for identifying quaternary carbons, such as C1 in this compound, by observing correlations from nearby protons. For instance, protons on C2, C6, and C7 would be expected to show correlations to the C1 carbon, confirming its position and the connectivity of the bicyclic system. acs.org
An illustrative representation of expected 2D NMR correlations for this compound is provided in the table below.
| Proton (¹H) | Correlated Carbons (¹³C) in HMBC | Correlated Protons (¹H) in COSY |
| H2 | C1, C3, C4, C7 | H3, H7 |
| H3 | C2, C4, C5 | H2, H4 |
| H4 | C3, C5, C6 | H3, H5 |
| H5 | C4, C6, C7 | H4, H6 |
| H6 | C1, C5, C7 | H5, H7 |
| H7 | C1, C2, C6 | H2, H6 |
The bicyclo[4.1.0]heptane ring system is not rigid and can undergo conformational changes, primarily involving the six-membered ring. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational dynamics. By recording NMR spectra at variable temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where the conformational exchange is slow on the NMR timescale, distinct signals for different conformers may be observed. As the temperature is increased, these signals broaden and eventually coalesce into time-averaged signals.
Analysis of the temperature-dependent line shapes allows for the determination of the energy barriers associated with conformational interconversions, such as the chair-to-boat flip of the cyclohexane ring. This information is crucial for understanding the three-dimensional structure and flexibility of this compound in solution.
Computational methods, particularly Density Functional Theory (DFT), are increasingly used in conjunction with experimental NMR data to provide a more detailed understanding of molecular structure and stereochemistry. For this compound, computational modeling can be used to:
Predict NMR chemical shifts and coupling constants: By calculating the magnetic shielding tensors for different possible stereoisomers or conformers, theoretical NMR parameters can be obtained. Comparison of these calculated values with the experimental data can aid in the definitive assignment of the relative stereochemistry of the molecule.
Model conformational preferences: Computational chemistry allows for the calculation of the relative energies of different conformers, providing insight into the conformational landscape of the molecule. This can be used to rationalize the observations from dynamic NMR experiments.
Mass Spectrometry (MS) Techniques for Structural Confirmation
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. wiley-vch.de This accuracy allows for the determination of the elemental formula of the molecular ion of this compound (C₇H₁₃N). By comparing the experimentally measured exact mass with the calculated theoretical mass, the molecular formula can be unequivocally confirmed, which is a critical step in the identification of the compound.
| Ion | Calculated Exact Mass | Observed Mass (Hypothetical) | Elemental Formula |
| [M+H]⁺ | 112.1121 | 112.1123 | C₇H₁₄N |
In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. The fragmentation of the molecular ion of this compound upon ionization (e.g., by electron impact) would be expected to follow pathways characteristic of both cyclic amines and bicyclic systems.
Key fragmentation processes for the parent bicyclo[4.1.0]heptane structure involve the opening of the three-membered ring, followed by hydrogen shifts and further C-C bond cleavages. aip.org This can lead to the loss of small neutral molecules such as ethylene (C₂H₄) or propylene (C₃H₆). aip.org
For this compound, the presence of the amine group introduces additional characteristic fragmentation pathways. Alpha-cleavage, the cleavage of the C-C bond adjacent to the nitrogen atom, is a dominant fragmentation pathway for amines. This would lead to the formation of a stable iminium ion. The fragmentation would also be influenced by the ring strain of the bicyclic system.
A plausible fragmentation pathway for this compound could involve the initial loss of a hydrogen radical to form an [M-1]⁺ ion, followed by ring opening and subsequent fragmentation to yield characteristic ions. The analysis of these fragment ions provides a fingerprint of the molecule's structure.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful non-destructive method for identifying the functional groups present in this compound. These two techniques are complementary, as the selection rules governing them differ. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, with active vibrations causing a change in the polarizability of the molecule.
For this compound, the primary amine (-NH₂) group is a key feature. In the IR spectrum, this group typically exhibits two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. An N-H bending vibration (scissoring) is expected to appear in the 1550-1650 cm⁻¹ range. The C-N stretching vibration usually produces a moderate intensity band in the 1000-1200 cm⁻¹ region.
The bicyclic framework gives rise to several characteristic signals. The C-H stretching vibrations of the aliphatic cyclohexane and cyclopropane (B1198618) rings are observed just below and above 3000 cm⁻¹, respectively. The strained cyclopropane ring often shows C-H stretching absorptions at higher wavenumbers (3000-3100 cm⁻¹) compared to the cyclohexane ring C-H stretches (2850-2960 cm⁻¹). The CH₂ bending vibrations (scissoring) of the cyclohexane ring are expected around 1450 cm⁻¹.
Raman spectroscopy is particularly useful for identifying the non-polar C-C bonds of the bicyclic skeleton, which may show weak absorptions in the IR spectrum. The symmetric vibrations of the carbon framework would be expected to produce strong signals in the Raman spectrum.
Interactive Table: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR |
| Amine (-NH₂) | N-H Bend (scissoring) | 1550 - 1650 | IR |
| Amine (-NH₂) | C-N Stretch | 1000 - 1200 | IR/Raman |
| Cyclopropane | C-H Stretch | 3000 - 3100 | IR/Raman |
| Cyclohexane | C-H Stretch | 2850 - 2960 | IR/Raman |
| Cyclohexane | CH₂ Bend (scissoring) | ~1450 | IR |
| Carbon Skeleton | C-C Stretch | 800 - 1200 | Raman |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, allowing for the complete elucidation of the molecular conformation and stereochemistry.
While the specific crystal structure of the parent compound this compound is not widely published, analysis of closely related bicyclo[4.1.0]heptane derivatives provides insight into the structural features that would be confirmed by this method rsc.orgscispace.com. For a suitable crystalline sample of this compound or its salt (e.g., hydrochloride), X-ray diffraction analysis would reveal:
Confirmation of the Bicyclic System: The fusion of the cyclopropane and cyclohexane rings would be unequivocally established.
Stereochemistry: The relative stereochemistry at the bridgehead carbons and the carbon bearing the amine group would be determined.
Conformation: The preferred conformation of the six-membered ring (typically a chair or twisted-boat) in the solid state would be identified.
Intermolecular Interactions: In the crystal lattice, hydrogen bonding involving the amine group and any counter-ions would be mapped, providing insight into the solid-state packing arrangement.
The data obtained are crucial for understanding the molecule's steric profile and for computational modeling studies.
Interactive Table: Representative Crystallographic Data from a Bicyclo[4.1.0]heptane Derivative
| Parameter | Description | Typical Value |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic / Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |
| C-C Bond Length (Cyclohexane) | The distance between adjacent carbon atoms. | 1.52 - 1.54 Å |
| C-C Bond Length (Cyclopropane) | The distance between adjacent carbon atoms in the three-membered ring. | 1.49 - 1.51 Å |
| C-N Bond Length | The distance between the carbon and nitrogen atoms of the amine. | ~1.47 Å |
| Ring Fusion Angle | The angle defining the junction of the two rings. | Varies with conformation |
Note: These values are illustrative and are based on data from known bicyclo[4.1.0]heptane structures rsc.orgacs.orgnih.gov. The exact values for this compound would need to be determined experimentally.
Chiroptical Spectroscopic Methods for Enantiomeric Excess Determination (e.g., Circular Dichroism)
This compound is a chiral molecule and can exist as a pair of enantiomers. Determining the enantiomeric excess (ee), which is a measure of the purity of a chiral sample, is critical in many chemical applications. Chiroptical spectroscopic methods, such as Circular Dichroism (CD), are powerful for this purpose nih.gov.
Circular Dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Enantiomers produce mirror-image CD spectra; one enantiomer will have a positive CD signal (a positive Cotton effect) at a certain wavelength, while the other will have a negative signal of equal magnitude at the same wavelength. A racemic mixture (50:50 of each enantiomer) is CD-silent.
The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers, and therefore to the enantiomeric excess. The determination of ee for a sample of this compound would typically involve the following steps:
Measurement of Pure Enantiomers: The CD spectra of the pure enantiomers are recorded to identify the wavelengths of maximum absorption (λ_max).
Creation of a Calibration Curve: A series of samples with known enantiomeric excess are prepared, and their CD signal intensity at a chosen λ_max is measured. A plot of CD intensity versus % ee yields a linear calibration curve.
Analysis of Unknown Sample: The CD spectrum of the sample with unknown purity is recorded under the same conditions, and its signal intensity is measured. The enantiomeric excess can then be determined by interpolation from the calibration curve.
Vibrational Circular Dichroism (VCD) is another chiroptical technique that measures the differential absorption of circularly polarized light in the infrared region nih.govrsc.org. It provides stereochemical information based on the molecule's vibrational transitions and can also be used effectively for ee determination nih.gov.
Interactive Table: Conceptual Data for Enantiomeric Excess Determination by Circular Dichroism
| Sample (% ee of (+)-enantiomer) | CD Signal Intensity (mdeg) at λ_max |
| 100% (+) | +10.0 |
| 75% (+) | +7.5 |
| 50% (+/-) (racemic) | 0.0 |
| 25% (+) | +2.5 |
| 0% (100% (-)) | -10.0 |
| Unknown Sample | +6.2 |
Based on the conceptual data, the unknown sample would have an enantiomeric excess of 62%.
Computational and Theoretical Studies of Bicyclo 4.1.0 Heptan 1 Amine
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of Bicyclo[4.1.0]heptan-1-amine. These methods, rooted in solving the Schrödinger equation, provide a detailed picture of the electron distribution and orbital interactions within the molecule.
Molecular Orbital Theory and Frontier Orbitals
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where atomic orbitals combine to form molecular orbitals that span the entire molecule. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity.
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, reflecting its character as an electron-rich center and its propensity to act as a nucleophile or a Brønsted-Lowry base. The LUMO, conversely, would likely be distributed across the antibonding orbitals of the bicyclic framework, particularly associated with the strained cyclopropane (B1198618) ring and the C-N bond. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| LUMO | +1.5 | Primarily localized on σ(C-N) and σ(C-C) orbitals of the cyclopropane ring. |
| HOMO | -8.5 | Primarily localized on the lone pair of the nitrogen atom. |
| HOMO-LUMO Gap | 10.0 | Indicates high kinetic stability. |
Note: The data in this table is hypothetical and serves as an illustration of what would be obtained from quantum chemical calculations. Actual values would require specific computations.
Electron Density Distribution Analysis
Analysis of the electron density distribution provides a comprehensive picture of the bonding and charge distribution within this compound. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) can be employed to partition the electron density and characterize the nature of chemical bonds.
This analysis would reveal the covalent nature of the C-C and C-H bonds within the bicyclic system. The C-N bond would exhibit polar covalent character due to the difference in electronegativity between carbon and nitrogen. The nitrogen atom would possess a region of high electron density corresponding to its lone pair, confirming its role as a nucleophilic center. Furthermore, the analysis could quantify the strain within the cyclopropane ring by examining the bond paths and the electron density at the bond critical points. The strained C-C bonds of the cyclopropane ring are expected to have curved bond paths, indicative of "bent bonds" and a deviation from a direct internuclear axis.
Conformational Energy Landscape Exploration
The flexibility of the six-membered ring and the orientation of the amino group in this compound give rise to a complex conformational energy landscape. Understanding this landscape is crucial for predicting the molecule's preferred shapes and how it might interact with other molecules.
Ab Initio and DFT Methods for Energy Minimization
To identify the stable conformers of this compound, ab initio and Density Functional Theory (DFT) methods are employed to perform geometry optimizations. These calculations systematically explore the potential energy surface to locate energy minima, which correspond to stable conformations.
For the bicyclo[4.1.0]heptane system, the six-membered ring can adopt various conformations, such as chair, boat, and twist-boat. The fusion of the cyclopropane ring restricts this flexibility. The orientation of the amino group relative to the bicyclic framework also contributes to the conformational diversity. Computational studies on analogous systems, such as 1-aminocyclopropanecarboxylic acid, have demonstrated the utility of DFT (e.g., B3LYP functional) and ab initio (e.g., MP2) methods in accurately predicting conformational stabilities and rotational barriers. Similar approaches would be applied to this compound to determine the relative energies of its different conformers and the energy barriers for interconversion between them.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |
| Chair-Equatorial NH2 | B3LYP/6-31G(d) | 0.00 | C6-C1-C7-N: 178 |
| Chair-Axial NH2 | B3LYP/6-31G(d) | 1.2 | C6-C1-C7-N: 65 |
| Twist-Boat | B3LYP/6-31G(d) | 4.5 | Varies |
Note: This table presents hypothetical data to illustrate the expected outcomes of conformational analysis. The labels "Equatorial" and "Axial" are used in analogy to cyclohexane (B81311) and refer to the orientation of the amino group relative to the six-membered ring.
Molecular Dynamics Simulations for Conformational Flexibility
While energy minimization identifies stable conformers, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of this compound at a given temperature. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of the conformational space over time.
An MD simulation of this compound, typically in a solvent environment to mimic realistic conditions, would reveal the transitions between different conformations. By analyzing the trajectory of the simulation, one can identify the most populated conformational states and the timescales of their interconversion. This information is particularly valuable for understanding how the molecule might adapt its shape to bind to a receptor or a catalyst. The general principles of setting up and running MD simulations for amino acids and other small molecules are well-established and would be directly applicable.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies, which determine the reaction rates.
For instance, the amine group can participate in nucleophilic substitution or addition reactions. The strained cyclopropane ring can undergo ring-opening reactions under certain conditions. DFT calculations have been successfully used to study the mechanism of rearrangement reactions of other bicyclic cyclopropane derivatives, often involving metal catalysis. These studies typically involve locating the transition state structures for each step of the proposed mechanism and calculating the corresponding energy barriers.
A hypothetical reaction could be the acid-catalyzed ring-opening of the cyclopropane ring. Computational modeling could be used to explore different possible pathways, such as the initial protonation of the nitrogen atom followed by a concerted or stepwise ring-opening process. The calculated activation energies for each pathway would allow for a prediction of the most likely reaction mechanism. Such computational studies provide a level of detail that is often difficult to obtain through experimental methods alone.
Table 3: Hypothetical Activation Energies for a Proposed Reaction of this compound
| Reaction Step | Computational Method | Activation Energy (kcal/mol) | Description |
| Protonation of Amine | B3LYP/6-311+G(d,p) | 2.5 | Initial proton transfer to the nitrogen atom. |
| C1-C7 Bond Cleavage | B3LYP/6-311+G(d,p) | 25.0 | Homolytic cleavage of the cyclopropane bond adjacent to the ammonium group. |
| C1-C6 Bond Cleavage | B3LYP/6-311+G(d,p) | 35.0 | Heterolytic cleavage of the distal cyclopropane bond. |
Note: This data is hypothetical and for illustrative purposes. The reaction and values are not based on published results for this specific molecule.
Transition State Calculations for Key Transformations
Transition state (TS) calculations are crucial for elucidating the mechanisms of chemical reactions. By identifying the geometry and energy of the transition state, chemists can understand the feasibility of a reaction pathway and predict its kinetics. For the bicyclo[4.1.0]heptane scaffold, computational methods have been applied to study various transformations, such as radical rearrangements and oxidation reactions.
A notable example involves the study of the 1-bicyclo[4.1.0]heptanylmethyl radical. Theoretical examinations have predicted the energies of activation for its rearrangement. acs.org For instance, calculations at the PMP4/6-31G//HF/6-31G level of theory, including zero-point energy correction, have been used to determine the activation energy difference (ΔEa) between different rearrangement pathways. acs.org These studies suggest that interactions involving the cyclopropyl (B3062369) substituent play a significant role in determining the kinetic outcome of these transformations. acs.org
Similarly, Density Functional Theory (DFT) has been employed to investigate the C(sp³)–H bond oxygenation of bicyclo[n.1.0]alkanes. semanticscholar.org These studies calculate the activation free energies (ΔG‡) for various reaction pathways, providing a parallel to experimentally observed site-selectivities and diastereoselectivities. semanticscholar.org Such calculations are vital for understanding how the unique strained ring system of bicyclo[4.1.0]heptane derivatives influences their reactivity.
Table 1: Calculated Activation Energies for Rearrangement of 1-Bicyclo[4.1.0]heptanylmethyl Radical
| Transformation | Method | Calculated Parameter | Value (kcal/mol) |
|---|
Energy Profiles and Reaction Path Analysis
Beyond identifying the transition state, computational chemistry allows for the mapping of the entire energy profile of a reaction. This involves calculating the energies of reactants, intermediates, transition states, and products, providing a comprehensive view of the reaction pathway.
For transformations involving the bicyclo[4.1.0]heptane core, DFT studies have been instrumental. In the oxygenation of bicyclo[n.1.0]alkanes, computational analysis revealed pathways involving cationic intermediates. semanticscholar.org The detection of rearranged products in these reactions provides strong evidence for such intermediates, a finding supported by calculations showing that their formation is associated with specific stabilizing hyperconjugative interactions. semanticscholar.org
Intrinsic Reaction Coordinate (IRC) calculations are often performed to verify that a calculated transition state correctly connects the reactant and product on the potential energy surface. semanticscholar.org By analyzing the Gibbs free energy profiles, researchers can rationalize the observed regioselectivity in reactions such as the ring-expansion of related aziridinium ions.
Kinetic and thermodynamic favorability of different pathways have been assessed for the ring-opening of 1-bicyclo[n.1.0]alkylmethyl radicals using B3LYP calculations. researchgate.net These studies are consistent with experimental results showing that the ring-expansion pathway is generally favored over non-expansion pathways. researchgate.net
Table 2: Kinetic Data for the Conversion of 1-Bicyclo[4.1.0]heptanylmethyl Radical at 25 °C
| Conversion | Arrhenius Function (log(k/s⁻¹)) | Rate Constant (s⁻¹) |
|---|---|---|
| Rearrangement to 3-methylenecycloheptyl radical | (12.38 ± 0.20) - (5.63 ± 0.23)/θ | 1.86 × 10⁸ acs.org |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are increasingly used to predict spectroscopic parameters, which aids in the structural elucidation and characterization of novel compounds. For molecules with complex stereochemistry like this compound, theoretical predictions of NMR chemical shifts and vibrational frequencies are particularly valuable.
The in silico prediction of NMR chemical shifts using quantum mechanical calculations, particularly DFT combined with the Gauge-Including Atomic Orbital (GIAO) method, is a common practice. nih.govd-nb.info More recently, machine learning approaches, such as Graph Neural Networks (GNNs), have been developed to predict ¹H and ¹³C chemical shifts with an accuracy comparable to DFT but at a fraction of the computational cost. nrel.govrsc.org These methods can be trained on large datasets of DFT-calculated or experimental values to achieve high accuracy. nih.govnih.gov For bicyclo[4.1.0]heptane derivatives, such predictions can help assign complex spectra and confirm stereochemical configurations determined through experiments like Nuclear Overhauser Effect Spectroscopy (NOESY). universiteitleiden.nl
In addition to NMR parameters, vibrational frequencies can be calculated using DFT. semanticscholar.org These theoretical frequencies can be compared with experimental data from Infrared (IR) and Raman spectroscopy to confirm the presence of specific functional groups and to understand the vibrational modes of the molecule. For instance, the characteristic vibrational frequencies for the primary functional groups in related bicyclic systems can be predicted.
Table 3: Predicted Vibrational Frequencies for Related Bicyclic Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (alkane) | Stretching | 2850 - 3000 |
| C-N (amine) | Stretching | 3300 - 3500 |
Applications of Bicyclo 4.1.0 Heptan 1 Amine in Advanced Organic Synthesis
Role as a Chiral Building Block in Complex Molecule Synthesis
The bicyclo[4.1.0]heptane framework, characterized by the fusion of a cyclopropane (B1198618) and a cyclohexane (B81311) ring, serves as a versatile chiral building block in the synthesis of complex organic molecules. thieme-connect.comsmolecule.com The amine functionality at the bridgehead position of bicyclo[4.1.0]heptan-1-amine introduces a key reactive site for further molecular elaboration. The rigid nature of this bicyclic system provides a well-defined three-dimensional scaffold, which is crucial for controlling stereochemistry in subsequent reactions. The synthesis of derivatives often involves multi-step sequences, including cyclization reactions to form the core structure, followed by the introduction and protection of the amine and other functional groups. smolecule.com
Construction of Natural Product Scaffolds
The bicyclo[4.1.0]heptane core is present in several natural products, making its derivatives, including the amine, valuable starting points for their total synthesis. thieme-connect.comrsc.org The stereochemistry of the bicyclic system can be controlled through various synthetic strategies, including catalytic enantioselective desymmetrization of meso-precursors. thieme-connect.comthieme-connect.com This allows for the preparation of enantiomerically pure building blocks that can be incorporated into the synthesis of complex natural product scaffolds. For instance, the enantioselective synthesis of (–)-car-3-ene-2,5-dione has been demonstrated using a desymmetrization strategy on a bicyclo[4.1.0]heptane derivative. thieme-connect.comthieme-connect.com
Synthesis of Bioactive Analogs
The bicyclo[4.1.0]heptane scaffold is extensively used in the synthesis of bioactive analogs of known therapeutic agents. nih.govresearchgate.net The conformational rigidity imparted by the fused cyclopropane ring is a desirable feature in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets. acs.org
A notable application is in the synthesis of carbocyclic nucleoside analogs. acs.orgnih.gov By replacing the furanose ring of natural nucleosides with a bicyclo[4.1.0]heptane moiety, researchers have developed novel compounds with potential antiviral activity. acs.orgnih.gov The synthesis of these analogs often starts from a chiral bicyclo[4.1.0]heptane alcohol, which is then converted to a pivotal azide (B81097) intermediate for the subsequent introduction of nucleobases. acs.orgnih.gov
Furthermore, this scaffold has been employed to create analogs of γ-aminobutyric acid (GABA) that act as potent inhibitors of the betaine/GABA transporter 1 (BGT1). The rigid bicyclic backbone helps to lock the molecule in a bioactive conformation.
| Bioactive Analog Class | Key Synthetic Feature | Therapeutic Target/Application | Reference |
|---|---|---|---|
| Carbocyclic Nucleoside Analogs | Replacement of furanose ring with bicyclo[4.1.0]heptane scaffold | Antiviral agents | acs.orgnih.gov |
| GABA Analogs | Conformationally restricted by a bicyclo[4.1.0]heptane backbone | Betaine/GABA transporter 1 (BGT1) inhibitors | |
| Triple Reuptake Inhibitors | Incorporation of an azabicyclo[4.1.0]heptane core | Treatment of major depressive disorder | rsc.orgacs.org |
Ligand Design in Catalysis
The chiral nature of this compound and its derivatives makes them attractive scaffolds for the design of new ligands for asymmetric catalysis. The rigid framework allows for the precise positioning of coordinating atoms, which can lead to high levels of stereocontrol in metal-catalyzed reactions.
Chiral Ligands Derived from this compound
Chiral ligands incorporating the bicyclo[4.1.0]heptane backbone can be synthesized from enantiomerically pure precursors. The amine functionality provides a convenient handle for attaching various coordinating groups, such as phosphines, pyridines, or other heteroatoms, to create bidentate or tridentate ligands. The development of such ligands is crucial for advancing the field of asymmetric catalysis. snnu.edu.cn While direct examples deriving from this compound are emerging, the principle is well-established with other chiral amines and bicyclic structures.
Application in Asymmetric Catalytic Reactions
Chiral ligands are essential for a wide range of asymmetric catalytic reactions, including hydrogenations, C-H functionalizations, and cycloadditions. snnu.edu.cn Helically chiral polymers derived from achiral monomers have been shown to act as ligands for transition metals in asymmetric hydrogenations and allylic substitution reactions. nih.gov Ligands based on the bicyclo[4.1.0]heptane scaffold are expected to find applications in similar transformations, where the defined chiral environment around the metal center can induce high enantioselectivity in the products.
Scaffold for Pharmacophore Development
The concept of "privileged structures" in medicinal chemistry identifies molecular scaffolds that are capable of binding to multiple biological targets with high affinity. unife.it The bicyclo[4.1.0]heptane framework is considered a valuable scaffold for pharmacophore development due to its rigid, three-dimensional structure. nih.govresearchgate.net
Conformationally Restricted Amine Linkers
The concept of utilizing conformationally restricted linkers is a powerful strategy in drug design and the synthesis of bioactive molecules. By reducing the conformational flexibility of a molecule, it is possible to pre-organize it into a bioactive conformation, which can lead to enhanced binding affinity and selectivity for its biological target. This compound serves as an exemplary scaffold for creating such rigid amine linkers.
The primary advantage of this bicyclic amine lies in its structurally well-defined nature. The fused ring system locks the cyclohexane ring into a relatively fixed conformation, thereby restricting the rotational freedom around the carbon-carbon bonds. When the amine group at the C-1 position is incorporated into a larger molecule as a linker, it dictates a precise spatial relationship between the two molecular fragments it connects. This is in stark contrast to flexible aliphatic amine linkers, which can adopt numerous conformations, some of which may be energetically unfavorable for target binding.
| Parameter | Description | Typical Value/Range |
|---|---|---|
| C1-C6 Bond Length | The length of the bond shared by the two rings. | ~1.51 Å |
| C1-C7-C6 Angle | The internal angle of the cyclopropane ring at the fusion point. | ~60° |
| Dihedral Angles | Torsion angles within the cyclohexane ring are constrained. | Restricted range compared to free cyclohexane |
The strategic incorporation of this compound as a linker has been explored in the synthesis of various biologically active compounds. For instance, in the development of ligands for G-protein coupled receptors (GPCRs) or enzyme inhibitors, the precise positioning of pharmacophoric groups is paramount for achieving high potency and selectivity. The rigid nature of the this compound linker ensures that these crucial functional groups are held in an optimal orientation for interaction with the binding site.
Synthesis and Reactivity of Bicyclo 4.1.0 Heptan 1 Amine Derivatives and Analogs
N-Substituted Derivatives of Bicyclo[4.1.0]heptan-1-amine
The amino group at the 1-position of the bicyclo[4.1.0]heptane scaffold serves as a key handle for the introduction of a wide range of substituents, allowing for the modulation of the molecule's physicochemical and biological properties.
Synthesis and Stereochemistry of Amides and Carbamates
The synthesis of amides and carbamates from this compound and its derivatives is a common strategy for creating analogs with diverse functionalities. These reactions typically proceed through standard acylation procedures.
In the synthesis of complex carbocyclic nucleoside analogs, a highly functionalized bicyclo[4.1.0]heptyl amine was acylated to form an amide linkage. acs.org Specifically, the primary amine of [(1′R,2′R,3′R,5′S,6′S)-5′-amino-3′-(benzoyloxy)bicyclo[4.1.0]hept-2′-yl]methyl benzoate (B1203000) hydrochloride was treated with a freshly prepared acyl isocyanate at low temperature in a basic medium. acs.org This reaction led to the formation of an acryloyl urea, which was subsequently cyclized to furnish a pyrimidine (B1678525) nucleoside analog. The stereochemistry of the final product was confirmed by X-ray crystallography, demonstrating that the acylation and subsequent reactions proceeded without epimerization of the existing stereocenters on the bicyclo[4.1.0]heptane ring. acs.org
The formation of carbamates can be achieved through various established methods. acs.org For instance, the reaction of an amine with a chloroformate in the presence of a base is a common route. Alternatively, the Curtius rearrangement of an acyl azide (B81097) in the presence of an alcohol can yield a carbamate. acs.org While specific examples for the parent this compound are not extensively detailed in the reviewed literature, these general methodologies are applicable. For example, a protected gamma-amino acid building block with a bicyclo[3.1.1]heptan-1-amine core has been synthesized by protecting the amine with di-tert-butyl dicarbonate (B1257347) to form a carbamate. chemrxiv.org
| Starting Material | Reagent(s) | Product Type | Reference |
| Substituted Bicyclo[4.1.0]heptylamine | Acyl isocyanate | Amide (Urea derivative) | acs.org |
| General Amine | Chloroformate, Base | Carbamate | acs.org |
| General Amine | Di-tert-butyl dicarbonate | Boc-Carbamate | chemrxiv.org |
Alkylation and Acylation Strategies
Alkylation and acylation of the amino group introduce further diversity to the this compound scaffold. Standard procedures for N-alkylation of primary amines, such as reaction with alkyl halides, are generally applicable, although they can sometimes lead to over-alkylation. researchgate.netyoutube.com
A more controlled method for introducing alkyl groups is reductive amination. This reaction involves the condensation of the amine with an aldehyde or ketone to form an imine or enamine, which is then reduced in situ to the corresponding N-alkylated amine. d-nb.infobris.ac.uk For instance, the reductive amination of deprotected halogenated secondary cyclopropylamines with aldehydes or ketones has been investigated. scispace.com
In a study focused on 3-aza-bicyclo[4.1.0]heptane derivatives, which are structural isomers of the title compound, various N-substituents were introduced. These included N-methylation, which is a common modification in medicinal chemistry. nih.gov While this example pertains to a related but different scaffold, it highlights the feasibility of such modifications within the bicyclo[4.1.0]heptane family.
Derivatives Modified on the Bicyclic Ring System
Modifications to the bicyclo[4.1.0]heptane ring itself can introduce additional complexity and functionality, leading to novel derivatives with unique properties.
Introduction of Additional Stereocenters
The bicyclo[4.1.0]heptane ring provides a rigid template for the stereocontrolled introduction of new chiral centers. A notable example is the synthesis of enantiomerically pure carbocyclic nucleoside analogues built on a 4′-hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane template. acs.orgnih.gov Starting from an enantiomerically pure bicyclo[4.1.0]heptane alcohol, a series of stereoselective reactions were employed to introduce multiple stereocenters. acs.orgnih.gov
Key steps in this synthesis included a highly diastereoselective allylic oxidation and a hydroboration-oxidation reaction. acs.orgnih.gov The hydroboration of an allylic alcohol on the bicyclo[4.1.0]heptene ring with 9-borabicyclo[3.3.1]nonane (9-BBN) followed by oxidation furnished a 20:1 mixture of diastereomeric diols in high yield. nih.gov The stereoselectivity is proposed to arise from the coordination of the borane (B79455) reagent to the existing secondary hydroxyl group, directing the attack of the borane from a specific face of the double bond. acs.org The stereochemical outcome and the configuration of the newly formed stereocenters were confirmed by NOESY NMR experiments and X-ray diffraction analysis. acs.org
| Reaction Type | Reagents | Key Feature | Reference |
| Allylic Oxidation | SeO2, t-BuOOH | Diastereoselective hydroxylation | acs.orgnih.gov |
| Hydroboration-Oxidation | 9-BBN, H2O2, NaOH | Highly diastereoselective diol formation | nih.gov |
Halogenation and Other Electrophilic Substitutions
The bicyclo[4.1.0]heptane ring can undergo electrophilic additions, particularly at the strained cyclopropane (B1198618) ring. Direct halogenation of bicyclo[4.1.0]heptane derivatives with bromine or chlorine typically proceeds via an anti-addition mechanism across the strained bonds of the cyclopropane. smolecule.com Hydrohalogenation with reagents like HCl, HBr, or HI can also occur, leading to ring-opened haloalkanes. smolecule.com In some cases, treatment of bicyclo[4.1.0]heptane derivatives with hydrochloric acid can result in a mixture of six- and seven-membered ring products due to carbocation rearrangements. smolecule.com
The synthesis of 7,7-dihalo-2-azabicyclo[4.1.0]heptane compounds has been achieved through the reaction of dihalocarbene species with N-Boc-1,2,3,4-tetrahydropyridines. scispace.com Furthermore, allylic bromination has been successfully applied to a bicyclo[4.1.0]heptane derivative, yielding a mixture of mono- and dibrominated products without significant loss of enantioselectivity. thieme-connect.com
Bioisosteric Analogs and Scaffold Variations
The rigid, three-dimensional structure of the bicyclo[4.1.0]heptane core makes it an interesting candidate for use as a bioisostere for other common chemical motifs, such as phenyl rings. Additionally, variations in the bicyclic scaffold itself can lead to novel analogs with improved properties.
The bicyclo[4.1.0]heptane scaffold has been explored as a bioisosteric replacement for a phenyl ring in the development of melanin-concentrating hormone (MCH) receptor antagonists. researchgate.net This substitution was investigated to address potential liabilities associated with a biphenylamine moiety in earlier lead compounds. The resulting bicyclo[4.1.0]heptane-containing analogs exhibited similar structure-activity relationships to the original biphenylamine series, suggesting a comparable binding mode. researchgate.net Bicyclic structures like bicyclo[3.1.0]hexane and bicyclo[4.1.0]heptane are also considered as cycloalkane and benzene (B151609) isosteres. chemrxiv.orgresearchgate.nettcichemicals.com
Scaffold variations involving the bicyclo[4.1.0]heptane core have also been investigated. For example, γ-aminobutyric acid (GABA) analogues with bicyclo[4.1.0]heptane and bicyclo[4.1.0]heptene backbones have been synthesized and shown to be potent inhibitors of the betaine/GABA transporter 1 (BGT1). acs.org In a different approach, bicyclo[3.1.0]hexane-based nucleosides have been synthesized as A3 adenosine (B11128) receptor ligands, where the bicyclic core serves as a conformationally restricted replacement for the furanose ring of natural nucleosides. nih.gov The synthesis of bicyclo[3.1.0]hexanes has been achieved through a (3+2) annulation of cyclopropenes with aminocyclopropanes. rsc.orgd-nb.info
| Original Scaffold/Moiety | Bioisosteric Replacement/Analog | Application/Target | Reference |
| Phenyl ring | Bicyclo[4.1.0]heptane | MCH Receptor Antagonists | researchgate.net |
| Flexible GABA backbone | Bicyclo[4.1.0]heptane/heptene | BGT1 Inhibitors | acs.org |
| Furanose ring | Bicyclo[3.1.0]hexane | A3 Adenosine Receptor Ligands | nih.gov |
Replacement of Amine with Other Heteroatoms
The strategic replacement of the amine functionality in this compound with other heteroatoms, such as oxygen and sulfur, has been a key area of investigation. These modifications allow for the exploration of new chemical space and the potential modulation of physicochemical properties.
The synthesis of alcohol analogs, for instance, has been achieved through various routes. One notable method involves the treatment of 2-alkylidenecycloalkanones with hydrogen iodide, followed by reaction of the resulting β-iodo ketones with zinc dust in the presence of chlorotrimethylsilane (B32843) or titanium(IV) chlorotriisopropoxide. thieme-connect.com This process yields bicyclo[n.1.0]alkan-1-ols, such as exo-7-Isopropylbicyclo[4.1.0]heptan-1-ol, which has served as a key intermediate in the synthesis of other complex molecules. thieme-connect.com
Similarly, sulfur-containing analogs have been prepared. The synthesis of Bicyclo[4.1.0]heptane-7-thiol can be accomplished, and this thiol can be further reacted, for example with chlorine in the presence of water, to yield derivatives like Bicyclo[4.1.0]heptane-7-sulfonyl chloride. evitachem.com
The introduction of phosphorus has also been explored, often through phosphine-catalyzed reactions. These reactions can facilitate the construction of the bicyclo[4.1.0]heptene skeleton through sequential annulation domino reactions, indicating a potential route for incorporating phosphorus into the bicyclo[4.1.0]heptane framework. jst.go.jpresearchgate.net
| Heteroatom | Representative Compound | Synthetic Precursor/Method | Reference |
| Oxygen | exo-7-Isopropylbicyclo[4.1.0]heptan-1-ol | 2-Alkylidenecycloalkanones | thieme-connect.com |
| Sulfur | Bicyclo[4.1.0]heptane-7-thiol | Not specified | evitachem.com |
| Phosphorus | Phosphine-containing derivatives | Phosphine-catalyzed annulation | jst.go.jpresearchgate.net |
Modifications to the Bicyclo[4.1.0]heptane Core
Alterations to the bicyclo[4.1.0]heptane core structure, particularly through the introduction of heteroatoms into the six-membered ring, have led to the development of important classes of analogs such as azabicyclo[4.1.0]heptanes and oxabicyclo[4.1.0]heptanes. nih.gov These modifications significantly influence the molecule's conformation and properties.
Azabicyclo[4.1.0]heptane Derivatives: The incorporation of a nitrogen atom into the bicyclic core creates azabicyclo[4.1.0]heptane scaffolds, which are present in various biologically active compounds. nih.govresearchgate.net Synthetic strategies towards these structures are diverse and include transition-metal-free radical oxidation and cyclopropanation of aza-1,6-enynes. researchgate.net For example, a straightforward transition-metal-free methodology for the oxidative cyclopropanation of aza-1,6-enynes has been developed to synthesize functionalized azabicyclo[4.1.0]heptane-2,4,5-triones. researchgate.net Other approaches involve cyclopropanation reactions of cyclic enamides to produce 2-azabicyclo[4.1.0]heptane derivatives. oup.comoup.com The synthesis of 7-azabicyclo[4.1.0]heptan-2-one derivatives has also been described. jst.go.jp
Oxabicyclo[4.1.0]heptane Derivatives: The replacement of a methylene (B1212753) group in the cyclohexane (B81311) ring with an oxygen atom results in the oxabicyclo[4.1.0]heptane framework. nih.gov A fundamental reaction for the synthesis of these derivatives is the epoxidation of a corresponding cyclohexene (B86901) derivative using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). This method is stereospecific and typically delivers the oxygen atom to the less sterically hindered face of the double bond. These oxabicyclo[4.1.0]heptane structures serve as versatile building blocks in organic synthesis. For instance, α- and β-2-Oxabicyclo[4.1.0]heptane nucleosides containing uracil (B121893) and thymine (B56734) have been synthesized from L-threo-hex-4-enopyranosides. researchgate.net
Other Core Modifications: Beyond simple heteroatom replacement, more complex modifications of the bicyclo[4.1.0]heptane core have been undertaken. This includes the synthesis of conformationally locked carbocyclic nucleoside analogues built on a functionalized bicyclo[4.1.0]heptane template. nih.gov A highly regio- and stereoselective synthetic approach has been established for the modular construction of a functionalized bicyclo[4.1.0]heptyl azide intermediate, which can then be further elaborated. nih.gov Additionally, the synthesis of derivatives with extended side chains, such as 5-(3-butenyl)bicyclo[4.1.0]heptan-1-ol, has been reported, demonstrating the versatility of this scaffold for creating diverse molecular architectures. molaid.com
| Modification Type | Example Class/Compound | Key Synthetic Strategy | Reference |
| Nitrogen Incorporation | Azabicyclo[4.1.0]heptanes | Oxidative cyclopropanation of aza-1,6-enynes | researchgate.net |
| Oxygen Incorporation | Oxabicyclo[4.1.0]heptanes | Epoxidation of cyclohexene derivatives | |
| Functionalized Template | Carbocyclic nucleoside analogues | Regio- and stereoselective synthesis of azide intermediate | nih.gov |
| Side Chain Extension | 5-(3-butenyl)bicyclo[4.1.0]heptan-1-ol | Intramolecular cyclization of cyclic β-keto radicals | molaid.com |
Future Research Directions and Emerging Paradigms for Bicyclo 4.1.0 Heptan 1 Amine Research
Innovations in Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly pivotal in the synthesis of complex molecules. For bicyclo[4.1.0]heptane derivatives, this involves a shift away from hazardous reagents and solvents towards more sustainable and efficient methodologies. The focus is on reducing waste, improving energy efficiency, and utilizing renewable resources. Recent progress highlights the development of synthetic strategies that are not only environmentally benign but also offer high yields and selectivity. researchgate.netnih.gov
Sustainable Methodologies and Catalysis
A key area of innovation lies in the development of sustainable catalytic systems for the synthesis of the azabicyclo[4.1.0]heptane core. Traditional methods often rely on transition-metal catalysts, which can be costly and pose environmental concerns due to metal contamination in the final products.
Recent advancements have demonstrated the feasibility of transition-metal-free approaches. One such method is the oxidative cyclopropanation of aza-1,6-enynes, which allows for the creation of functionalized azabicyclo[4.1.0]heptane-2,4,5-triones in a single step under mild conditions. rsc.orgresearchgate.net This approach is noted for its operational simplicity, rapid reaction times, and broad substrate compatibility. rsc.org The use of radical-mediated cyclization reactions is another promising avenue for constructing the bicyclo[4.1.0]heptane framework without relying on heavy metals. researchgate.netnih.gov
Organic catalysis also presents a sustainable alternative, offering efficient pathways for the construction of these bicyclic systems. researchgate.netnih.gov These methods often provide high stereoselectivity, which is crucial for the synthesis of biologically active compounds.
| Catalytic System/Method | Description | Key Advantages | Reference |
|---|---|---|---|
| Transition-Metal-Free Radical Oxidation | Oxidative cyclopropanation of aza-1,6-enynes to form azabicyclo[4.1.0]heptane derivatives. | Sustainable, mild conditions, operational ease, rapid. | rsc.org |
| Organic Catalysis | Use of small organic molecules to catalyze the formation of the bicyclic scaffold. | Avoids metal contamination, often highly stereoselective. | researchgate.netnih.gov |
| Base-Mediated Annulation | Sequential annulation reaction of conjugated dienes for the construction of bicyclo[4.1.0]heptenes. | Good yields, high stereoselectivity, broad substrate scope. | researchgate.net |
Flow Chemistry Applications
Flow chemistry is emerging as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and complex chemical intermediates. nih.govnih.gov Its application to the synthesis of bicyclic amines like Bicyclo[4.1.0]heptan-1-amine offers significant advantages over traditional batch processing. enamine.net
The primary benefits of flow chemistry include enhanced heat and mass transfer, improved reaction control, and superior safety profiles, especially when dealing with hazardous or unstable intermediates. nih.govnih.gov The small reactor volumes minimize the risks associated with highly exothermic or rapid reactions. Furthermore, continuous flow systems can be readily automated and scaled up, facilitating more efficient and reproducible production. acs.org For multi-step syntheses, flow reactors can be "telescoped," where the output of one reactor is directly fed into the next, eliminating the need for intermediate workup and purification steps. acs.org This approach not only saves time and resources but also aligns with the green chemistry principle of waste reduction.
| Parameter | Advantage in Flow Synthesis | Relevance to this compound | Reference |
|---|---|---|---|
| Reaction Time | Significantly reduced residence times (minutes vs. hours). | Increased throughput and efficiency. | acs.org |
| Temperature Control | Precise and rapid heating/cooling due to high surface-area-to-volume ratio. | Improved selectivity and reduced byproduct formation. | nih.govnih.gov |
| Safety | Small reaction volumes minimize risk of thermal runaway. In-situ generation of hazardous reagents is possible. | Safer handling of potentially energetic cyclopropanation or amination reactions. | nih.gov |
| Scalability | Scaling up by running the system for longer periods ("numbering up") rather than increasing reactor size. | Facilitates production from milligram to kilogram scale. | enamine.netacs.org |
Advanced Computational Design and Discovery
Computational chemistry has become an indispensable tool in modern drug discovery for the rational design of novel therapeutic agents. For derivatives of this compound, computational approaches can guide the design of molecules with enhanced biological activity and optimized physicochemical properties. unife.it The rigid bicyclic structure provides a well-defined platform for the spatial arrangement of functional groups, making it an ideal candidate for computational modeling.
Molecular modeling techniques, such as protein-ligand docking, can be used to predict how these molecules will interact with biological targets like enzymes or receptors. This allows for the in silico screening of virtual libraries of compounds, prioritizing those with the highest predicted affinity and selectivity. For instance, computational studies have been instrumental in the design of bicyclo[4.1.0]heptane nucleoside analogues as potential antiviral agents. uab.cat Similarly, these methods have been applied to develop novel bicyclo[4.1.0]heptane derivatives as antagonists for specific receptors, a strategy relevant to various therapeutic areas. researchgate.net
Chemoinformatics and Structure-Activity Relationship (SAR) Studies (Structural Focus)
Chemoinformatics provides the tools to analyze and interpret the vast amounts of data generated in drug discovery, enabling the elucidation of structure-activity relationships (SAR). For this compound and its analogues, SAR studies are crucial for identifying the key structural features that govern their biological activity.
The rigid bicyclo[4.1.0]heptane scaffold serves as a "privileged structure," a framework that can be decorated with various functional groups to interact with different biological targets. unife.it Chemoinformatic analysis of compound libraries can reveal patterns in how modifications to this core structure affect activity. For example, the position, stereochemistry, and nature of substituents on the cyclohexane (B81311) ring or the amine group can drastically alter a compound's potency and selectivity. The three-dimensional shape and electronic properties imparted by the fused cyclopropane (B1198618) ring are critical determinants of molecular recognition.
| Structural Modification | Potential Impact on Activity | Rationale |
|---|---|---|
| Substitution on the Cyclohexane Ring | Alteration of binding affinity, selectivity, and pharmacokinetic properties. | Introduces new interactions (e.g., hydrogen bonding, hydrophobic) with the target protein. |
| Modification of the Amine Group | Modulation of basicity, polarity, and ability to form salt bridges. | The amine is often a key pharmacophoric feature for receptor interaction. |
| Stereochemistry (Isomerism) | Significant differences in biological activity between stereoisomers. | Biological targets are chiral, leading to stereospecific interactions. |
Integration with Machine Learning for Synthetic Route Planning
Q & A
Basic Research Question
- ¹H/¹³C NMR : Distinct signals for bridgehead protons (δ 2.1–2.5 ppm) and amine protons (δ 1.8–2.0 ppm).
- IR Spectroscopy : N–H stretch at ~3350 cm⁻¹ confirms primary amine identity .
- Resolution of Contradictions :
- Mass Spec Discrepancies : Use high-resolution MS (HRMS) to distinguish isotopic patterns from impurities.
- X-ray Crystallography : Resolves ambiguous stereochemistry (e.g., cis vs. trans ring junctions) .
How does the steric environment of this compound influence its utility in asymmetric catalysis?
Advanced Research Question
The bicyclic framework imposes steric constraints that enhance enantioselectivity in organocatalysis. For example:
Basic Research Question
- Ventilation : Use fume hoods with >100 ft/min airflow to prevent amine vapor accumulation .
- Personal Protective Equipment (PPE) : Nitrile gloves (≥8 mil thickness) and chemical-resistant goggles.
- Spill Management : Neutralize with 5% acetic acid before disposal .
How can researchers address low yields in the synthesis of this compound derivatives?
Advanced Research Question
- Optimization Strategies :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Additives : Molecular sieves (3Å) absorb water, preventing hydrolysis of sensitive intermediates .
- Troubleshooting Table :
| Issue | Likely Cause | Solution |
|---|---|---|
| Low Yield | Competing ring-opening | Lower reaction temperature |
| Racemization | Acidic conditions | Use buffered pH (7–8) |
What are the applications of this compound in medicinal chemistry?
Advanced Research Question
The strained bicyclic core serves as a rigid scaffold for:
- Kinase Inhibitors : Mimics ATP-binding motifs with IC₅₀ values <100 nM .
- Antibacterial Agents : Modulates membrane permeability via amine-directed interactions .
How do structural analogs like 7-Oxathis compound compare in reactivity?
Basic Research Question
Oxygen substitution reduces ring strain (∆Hf = 38.5 kJ/mol vs. 45.2 kJ/mol for the amine) and alters nucleophilicity. Comparative studies show:
- Amine Reactivity : 10× faster in SN₂ reactions due to higher basicity .
- Oxa Derivative Stability : Resists ring-opening under acidic conditions .
What methodologies ensure reproducibility in this compound research?
Basic Research Question
- Detailed Protocols : Follow Beilstein Journal guidelines for experimental reporting, including full characterization data for ≥95% purity compounds .
- Data Sharing : Deposit raw NMR and crystallography data in repositories like Zenodo or Figshare .
How can machine learning models predict novel reactions involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
